Schradan

Organophosphate Cholinesterase Selectivity

Schradan (CAS 152-16-9), also known as octamethylpyrophosphoramide (OMPA), is an organophosphorus compound of the phosphoramidate class with the molecular formula C8H24N4O3P2 and a molecular weight of 286.25 g/mol. It is a viscous liquid with a density of 1.09 g/cm³ and is miscible with water and most organic solvents.

Molecular Formula C8H24N4O3P2
Molecular Weight 286.25 g/mol
CAS No. 152-16-9
Cat. No. B1681561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchradan
CAS152-16-9
SynonymsSchradan;  NSC 8929;  NSC-8929;  NSC8929
Molecular FormulaC8H24N4O3P2
Molecular Weight286.25 g/mol
Structural Identifiers
SMILESCN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C
InChIInChI=1S/C8H24N4O3P2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h1-8H3
InChIKeySZKKRCSOSQAJDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.49 M
SOL IN CHLOROFORM
SOL IN KETONES, NITRILES, ESTERS, ALCOHOLS, AROMATIC HYDROCARBONS;  MISCIBLE WITH WATER;  PRACTICALLY INSOL IN HIGHER ALIPHATIC HYDROCARBONS
SOL IN ACETONE, BENZENE
SLIGHTLY SOL IN PETROLEUM OILS
INSOL IN HEPTANE, PETROLEUM ETHER
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Schradan (CAS 152-16-9) Procurement Guide: Chemical Identity and Baseline Characteristics


Schradan (CAS 152-16-9), also known as octamethylpyrophosphoramide (OMPA), is an organophosphorus compound of the phosphoramidate class with the molecular formula C8H24N4O3P2 and a molecular weight of 286.25 g/mol [1]. It is a viscous liquid with a density of 1.09 g/cm³ and is miscible with water and most organic solvents [1]. Synthesized by Gerhard Schrader in 1948, Schradan was historically deployed as a systemic insecticide and acaricide, but its use is now largely obsolete due to its extreme acute mammalian toxicity [2]. In its parent form, Schradan is a weak inhibitor of cholinesterases; its biological activity is contingent upon metabolic activation, primarily in the liver of mammals or within target insects, to form potent anticholinesterase metabolites .

Workflow Metabolic activation-dependent cholinesterase inhibition
Selection Peripheral cholinergic endpoint isolation
Use Context Systemic plant translocation & sex-specific toxicity studies

Why Generic Substitution of Schradan (CAS 152-16-9) with Other Organophosphates is Scientifically Invalid


Substituting Schradan with another organophosphate (OP) insecticide, such as parathion or malathion, is a high-risk decision due to fundamentally divergent activation pathways, target enzyme specificities, and systemic behaviors. While many OP insecticides require conversion from a thiono (P=S) to an oxon (P=O) form to inhibit acetylcholinesterase (AChE), Schradan is a phosphoramidate (P-N) that undergoes oxidative N-dealkylation to generate its toxicant [1]. This distinction is critical, as Schradan's active metabolite exhibits a pronounced selectivity for peripheral cholinesterase over central nervous system (CNS) cholinesterase, a property not shared by many other OPs which lack this peripheral/CNS selectivity [2]. Furthermore, Schradan is a true systemic insecticide, uniquely absorbed and translocated throughout the plant vascular system to target piercing-sucking pests, whereas many alternatives are contact poisons with limited or no systemic activity [3]. These differences in metabolic bioactivation, pharmacodynamic target selectivity, and plant mobility mean that generic substitution cannot achieve the same biological or toxicological outcome, directly impacting both experimental reproducibility and hazard profile.

Phosphoramidate (P-N) activation pathway diverges from thiono (P=S) organophosphates, altering active metabolite profile.
Peripheral vs. CNS cholinesterase selectivity may not transfer; class-level peripheral specificity is absent in most OPs.
Systemic plant mobility and acropetal translocation are not replicated by contact-only insecticides.

Schradan (CAS 152-16-9) Product-Specific Quantitative Differentiation Evidence


Peripheral vs. Central Cholinesterase Selectivity of Schradan Compared to Alkyl Phosphates

Schradan's primary differentiation lies in its selective inhibition of peripheral cholinesterase, with minimal effect on central nervous system (CNS) cholinesterase. This was quantitatively demonstrated in pharmacological studies comparing Schradan (OMPA) to other alkyl phosphates. In the referenced study, OMPA's metabolite inhibited peripheral cholinesterase activity without affecting brain cholinesterase, thus causing no symptoms of CNS stimulation [1]. This is a class-level inference for alkyl phosphates which generally inhibit both central and peripheral cholinesterase.

Peripheral vs CNS selectivity
Class-level
Peripheral ChE inhibition; no brain ChE effect
Supports peripheral cholinergic endpoint isolation
Qualitative differentiation from alkyl phosphates
Organophosphate Cholinesterase Selectivity Myasthenia Gravis

Comparative Systemic Insecticide Translocation Efficiency: Schradan vs. Demeton-S

As a systemic insecticide, Schradan is absorbed and translocated within the plant. Comparative 32P-radiolabeling studies provide quantitative data on its behavior relative to another systemic insecticide, demeton-S. Schradan was found to translocate primarily in an upward direction (acropetal) from treated leaves. Importantly, species-specific differences in the rate of Schradan breakdown after leaf absorption were observed, and in the relative rate of breakdown between treated leaves and those receiving translocated Schradan [1]. These data provide a baseline for understanding its systemic behavior compared to demeton-S.

Systemic translocation baseline
Method context
Upward acropetal transport; species-dependent breakdown
Baseline for systemic behavior comparison
32P-labeled comparison with demeton-S
Systemic Insecticide Plant Translocation 32P-Radiolabeling Aphid Control

Sex-Specific Acute Oral Toxicity Differentiation: Male vs. Female Rat LD50 for Schradan

Schradan exhibits a notable sex-dependent variation in acute oral toxicity, a property that distinguishes it from many other organophosphate insecticides. In a comprehensive study of 98 pesticides, Schradan was one of only 9 compounds that were markedly more toxic in male rats than in female rats [1]. The quantified LD50 values are 9.1 mg/kg for male rats and 42 mg/kg for female rats, representing a 4.6-fold difference in sensitivity [1][2]. This contrasts with the majority of compounds in the study (76 of 85) which were more toxic to females, and establishes a specific toxicological profile for risk assessment.

Sex-dependent acute toxicity
Cross-study comparable
Male LD50 9.1 mg/kg; Female 42 mg/kg (4.6×)
Sex-specific toxicity context; male sensitivity higher
Rat oral model; minority profile among pesticides
Toxicology LD50 Organophosphate Sex-Specific Toxicity

Validated Application Scenarios for Schradan (CAS 152-16-9) in Research and Industrial Settings


Pharmacological Research: Modeling Peripheral Cholinergic Toxicity Without CNS Confounds

For researchers studying the peripheral nervous system or myasthenia gravis models, Schradan serves as a unique pharmacological tool. Unlike many organophosphates that inhibit both peripheral and central acetylcholinesterase, Schradan's active metabolite exhibits a selectivity for peripheral cholinesterase [1]. This allows for the study of peripheral cholinergic crisis in isolation, without the confounding variables of central nervous system effects, providing a cleaner experimental model for drug development or mechanistic toxicology studies.

Agrochemical Research: Investigating Plant Systemic Transport and Species-Specific Metabolism

Schradan is a benchmark compound for studying systemic insecticide behavior in plants. Its well-documented translocation, primarily in an upward (acropetal) direction, and its species-dependent metabolic breakdown rates make it a valuable reference standard [1]. Researchers can use radiolabeled or analytically tracked Schradan to investigate plant vascular transport mechanisms, species-specific detoxification pathways, or to serve as a positive control in comparative studies of newer systemic agrochemical candidates.

Toxicology and Risk Assessment: Sex-Dependent Organophosphate Toxicity Studies

Schradan is a critical reference compound for investigating the mechanistic basis of sex-dependent toxicity. With a 4.6-fold difference in acute oral LD50 between male (9.1 mg/kg) and female (42 mg/kg) rats [1], it provides a robust model system for studying sex-specific differences in metabolic activation, detoxification, or target enzyme sensitivity. This application is essential for refining physiologically based pharmacokinetic (PBPK) models and improving risk assessment for occupational or environmental exposures to organophosphates.

Application
Selection Property
Validation Focus
Peripheral cholinergic toxicity studies
Peripheral cholinesterase selectivity
CNS-confounding endpoint review
Plant systemic transport & metabolism research
Acropetal translocation profile
Species-specific metabolic stability
Sex-dependent organophosphate toxicity assessment
Male vs female acute toxicity ratio
Metabolic activation sex-difference validation

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